Ammonium methyldithiocarbamate
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Overview
Description
Ammonium methyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family. It is widely used in agriculture as a fungicide, nematicide, and soil sterilant. The compound is known for its multi-site activity, making it effective against a broad spectrum of pests and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium methyldithiocarbamate can be synthesized through the reaction of methylamine with carbon disulfide in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NH}_4\text{OH} \rightarrow \text{CH}_3\text{NCS}_2\text{NH}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves a one-pot reaction where methylamine, carbon disulfide, and ammonium hydroxide are mixed under controlled conditions. The reaction is carried out in a solvent-free environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thiuram disulfides.
Substitution: The compound can be S-alkylated to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides are often used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl derivatives of this compound
Scientific Research Applications
Ammonium methyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Employed in studies involving enzyme inhibition due to its ability to chelate metal ions.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the vulcanization of rubber and as a soil fumigant in agriculture
Mechanism of Action
The mechanism of action of ammonium methyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese. This inhibition disrupts the catalytic and regulatory thiol groups of cytoplasmic enzymes, leading to the compound’s pesticidal and fungicidal activities .
Comparison with Similar Compounds
Metam sodium: Sodium salt of methyldithiocarbamate.
Propineb: Zinc salt of propylene bisdithiocarbamate.
Dazomet: A heterocyclic compound with similar pesticidal properties.
Uniqueness: Ammonium methyldithiocarbamate is unique due to its ammonium ion, which enhances its solubility in water and its effectiveness as a soil sterilant. Additionally, its multi-site activity makes it a versatile compound in pest and disease control .
Properties
CAS No. |
39680-90-5 |
---|---|
Molecular Formula |
C2H8N2S2 |
Molecular Weight |
124.23 g/mol |
IUPAC Name |
azanium;N-methylcarbamodithioate |
InChI |
InChI=1S/C2H5NS2.H3N/c1-3-2(4)5;/h1H3,(H2,3,4,5);1H3 |
InChI Key |
LVYAMPSKHSIFNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)[S-].[NH4+] |
Related CAS |
144-54-7 (Parent) |
Origin of Product |
United States |
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